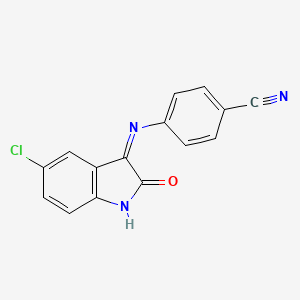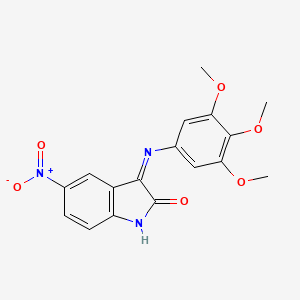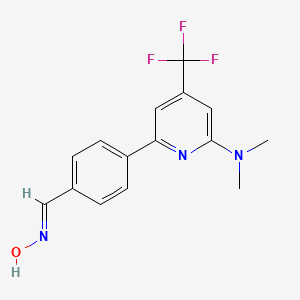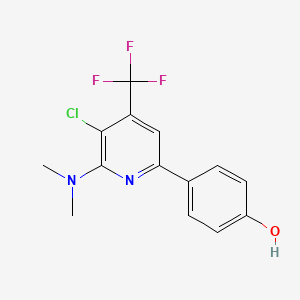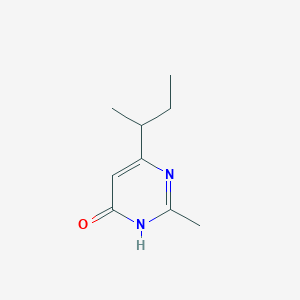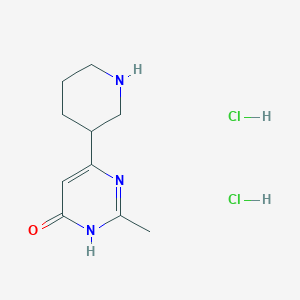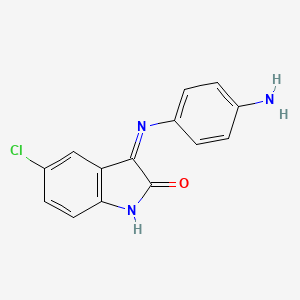
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one
概要
説明
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one is a synthetic organic compound characterized by its distinct chemical structure, featuring a chlorinated indolinone backbone linked to an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one typically involves multiple-step organic reactions. A common route includes:
Formation of Intermediate: : Starting with the chlorination of an indolinone precursor under controlled conditions.
Amination Reaction: : Introduction of an amino group onto the phenyl ring, usually achieved through aromatic substitution using an amine donor in the presence of a catalyst.
Industrial Production Methods: For large-scale industrial production, the synthesis might involve optimized reaction conditions such as higher temperatures, specific catalysts, and solvent systems that enhance yield and purity. Advanced purification techniques like crystallization or column chromatography are also employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one is reactive and can undergo various chemical transformations:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to potential derivatives with modified functional groups.
Reduction: : Sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly involving the chloro and amino groups under appropriate conditions.
Common Reagents and Conditions
Reagents such as sulfuric acid, hydrochloric acid, and various organic solvents (e.g., dimethylformamide, acetonitrile) are commonly used in these reactions. Reaction conditions often include controlled temperatures, specific pH levels, and catalysts to drive the reactions efficiently.
Major Products
Major products of these reactions include various substituted derivatives of the parent compound, each with potential unique properties and applications depending on the modifications.
科学的研究の応用
Chemistry
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one serves as a valuable building block in organic synthesis, enabling the creation of diverse molecular architectures for studying reaction mechanisms and developing new compounds.
Biology
In biological research, the compound's structural analogs are explored for their potential as enzyme inhibitors, offering insights into biochemical pathways and aiding in the discovery of new therapeutic agents.
Medicine
Pharmaceutical research focuses on the compound's potential therapeutic properties, including its role as a lead compound in the development of drugs targeting specific diseases due to its ability to interact with biological targets.
Industry
The compound’s unique properties make it suitable for applications in material science, such as the development of new polymers and advanced materials with specialized functions.
作用機序
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one exerts its effects through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or other biological activities. The precise mechanism involves a combination of hydrogen bonding, hydrophobic interactions, and possibly covalent bonding, depending on the target.
類似化合物との比較
Similar Compounds
3-(4-Amino-phenylimino)-5-bromo-1,3-dihydro-indol-2-one: : Similar structure but with a bromine atom, which might influence its reactivity and application.
3-(4-Amino-phenylimino)-1,3-dihydro-indol-2-one: : Lacks the chlorine atom, potentially leading to different chemical and biological properties.
5-Chloro-3-(4-hydroxyphenyl)-1,3-dihydro-indol-2-one: : Hydroxy group on the phenyl ring, introducing additional hydrogen bonding capability.
Uniqueness
What sets 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one apart is its specific combination of functional groups, which imparts unique reactivity patterns and potential for diverse applications. The chloro group enhances its chemical stability and reactivity under certain conditions, while the amino group provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
3-(4-aminophenyl)imino-5-chloro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKFJMOJORULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


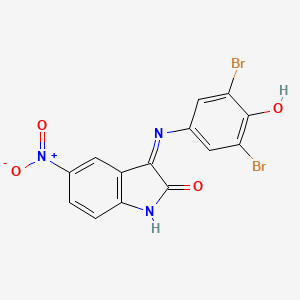
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)
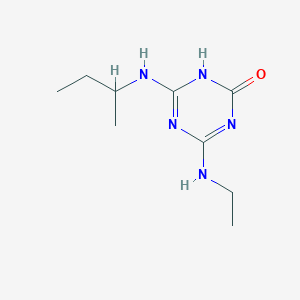
![Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1414471.png)
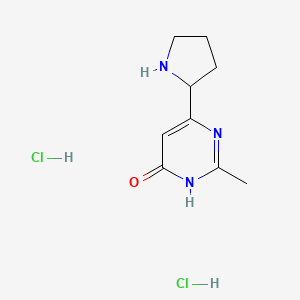
![2-methyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1414475.png)
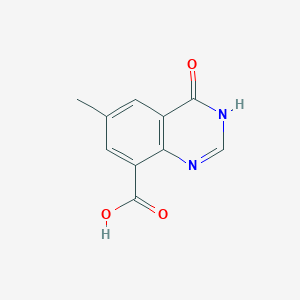
![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)
